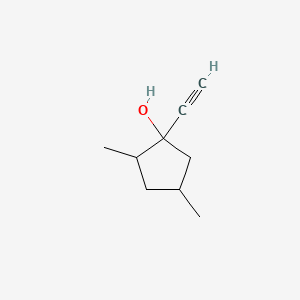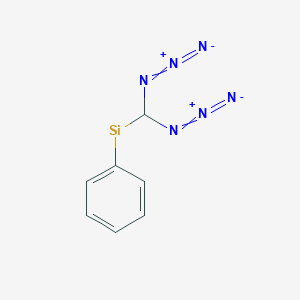
Lapatinib-13C2,15N Ditosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lapatinib-13C2,15N Ditosylate is a labeled compound used in scientific research. It is a derivative of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (HER1/EGFR) and human epidermal growth factor receptor type 2 (HER2/ERBB2). This compound is particularly significant in cancer research, especially for breast cancer, due to its ability to inhibit tumor cell growth by blocking the ATP-binding site of the receptor’s intracellular domain .
Preparation Methods
The preparation of Lapatinib-13C2,15N Ditosylate involves several synthetic routes and reaction conditions. One method includes the formation of binary and ternary inclusion complexes with β-cyclodextrin and PVP K30 through kneading and lyophilization . Another method involves the reaction of the compound with aqueous potassium carbonate, followed by crystallization in a mixture of dimethylformamide and acetonitrile . Industrial production methods often involve the use of colloidal silicon dioxide as an auxiliary material to improve the fluidity and stability of the intermediate particles .
Chemical Reactions Analysis
Lapatinib-13C2,15N Ditosylate undergoes various chemical reactions, including complexation with β-cyclodextrin to improve its solubility and dissolution . It also undergoes N- and O-dealkylation, resulting in metabolites that can bind to serum proteins . Common reagents used in these reactions include hydrophilic polymers and organic acids for complexation, and potassium carbonate for crystallization . The major products formed from these reactions are the inclusion complexes and the dealkylated metabolites .
Scientific Research Applications
Lapatinib-13C2,15N Ditosylate is widely used in scientific research due to its inhibitory effects on tyrosine kinases. It is used in cancer research to study the inhibition of HER1 and HER2 receptors, which are overexpressed in certain types of breast cancer . The compound is also used in pharmacokinetic studies to understand its metabolism and interaction with other drugs . Additionally, it is employed in the development of oral delivery systems to improve the solubility and bioavailability of Lapatinib .
Mechanism of Action
Lapatinib-13C2,15N Ditosylate exerts its effects by inhibiting the intracellular tyrosine kinase domains of HER1 and HER2 receptors. It binds to the ATP-binding site, preventing receptor autophosphorylation upon ligand binding . This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Lapatinib-13C2,15N Ditosylate is unique due to its dual inhibition of HER1 and HER2 receptors. Similar compounds include other tyrosine kinase inhibitors such as Erlotinib, Gefitinib, and Afatinib, which primarily target HER1/EGFR . Unlike these compounds, this compound also targets HER2, making it particularly effective in treating HER2-positive breast cancer .
Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
This compound stands out due to its dual-targeting mechanism, making it a valuable compound in cancer research and treatment .
Properties
Molecular Formula |
C36H34ClFN4O7S2 |
|---|---|
Molecular Weight |
756.2 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i11+1,12+1,32+1; |
InChI Key |
OZDXXJABMOYNGY-OSUMFKEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)







![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)



